
N,N'-diethyl-N,N'-diphenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diethyl-N,N’-diphenylethanediamide: is an organic compound characterized by its unique structure, which includes two ethyl groups and two phenyl groups attached to an ethanediamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diethyl-N,N’-diphenylethanediamide typically involves the reaction of diethylamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain pure N,N’-diethyl-N,N’-diphenylethanediamide.
Industrial Production Methods: In industrial settings, the production of N,N’-diethyl-N,N’-diphenylethanediamide involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N,N’-diethyl-N,N’-diphenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: N,N’-diethyl-N,N’-diphenylethanediamide can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a base or catalyst.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted ethanediamides.
Scientific Research Applications
Chemistry: N,N’-diethyl-N,N’-diphenylethanediamide is used as a ligand in coordination chemistry, forming stable complexes with metal ions
Biology: In biological research, N,N’-diethyl-N,N’-diphenylethanediamide is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a subject of interest in pharmacology and medicinal chemistry.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its interactions with molecular targets such as enzymes and receptors are studied to develop new drugs with improved efficacy and safety profiles.
Industry: N,N’-diethyl-N,N’-diphenylethanediamide is used in the production of polymers and resins. Its role as a stabilizer and catalyst in polymerization reactions is crucial for manufacturing high-performance materials.
Mechanism of Action
The mechanism of action of N,N’-diethyl-N,N’-diphenylethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and optimize its use in drug development.
Comparison with Similar Compounds
N,N-diethylethylenediamine: Similar structure but lacks the phenyl groups, leading to different chemical and biological properties.
N,N-diisopropylethylamine: Contains isopropyl groups instead of ethyl groups, resulting in variations in reactivity and applications.
Uniqueness: N,N’-diethyl-N,N’-diphenylethanediamide is unique due to its combination of ethyl and phenyl groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and interact with molecular targets makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-diethyl-N,N'-diphenyloxamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(15-11-7-5-8-12-15)17(21)18(22)20(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
KCZLICCXIBLZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(=O)N(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


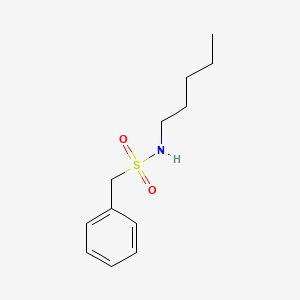
![1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11173463.png)
![2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11173472.png)
![4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173480.png)
![Ethyl 2-[(3,4-dimethylphenyl)formamido]acetate](/img/structure/B11173488.png)
![1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173494.png)
![2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B11173495.png)
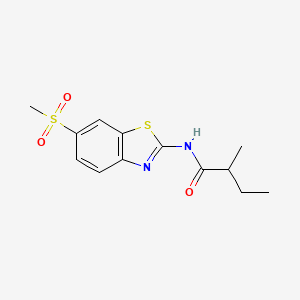
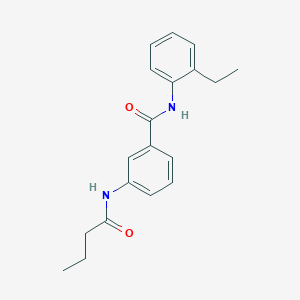
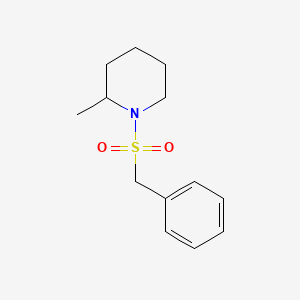
![4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11173516.png)
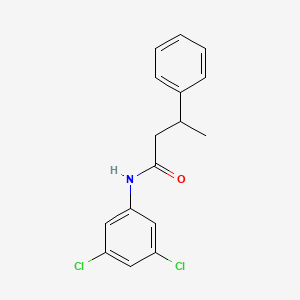
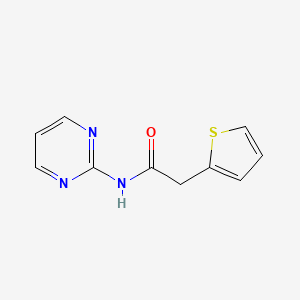
![2-(2-Methoxy-phenyl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B11173542.png)
